Cas no 2228728-81-0 (2-amino-1-(3-tert-butylphenyl)ethan-1-ol)

2-amino-1-(3-tert-butylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(3-tert-butylphenyl)ethan-1-ol
- EN300-1766271
- 2228728-81-0
-
- Inchi: 1S/C12H19NO/c1-12(2,3)10-6-4-5-9(7-10)11(14)8-13/h4-7,11,14H,8,13H2,1-3H3
- InChI Key: OYULXFFZFIZCDI-UHFFFAOYSA-N
- SMILES: OC(CN)C1=CC=CC(=C1)C(C)(C)C
Computed Properties
- Exact Mass: 193.146664230g/mol
- Monoisotopic Mass: 193.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.2Ų
2-amino-1-(3-tert-butylphenyl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766271-5.0g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 5g |
$4641.0 | 2023-05-23 | ||
Enamine | EN300-1766271-10.0g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 10g |
$6882.0 | 2023-05-23 | ||
Enamine | EN300-1766271-10g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 10g |
$6882.0 | 2023-09-20 | ||
Enamine | EN300-1766271-1.0g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 1g |
$1599.0 | 2023-05-23 | ||
Enamine | EN300-1766271-0.25g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 0.25g |
$1472.0 | 2023-09-20 | ||
Enamine | EN300-1766271-0.5g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 0.5g |
$1536.0 | 2023-09-20 | ||
Enamine | EN300-1766271-5g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 5g |
$4641.0 | 2023-09-20 | ||
Enamine | EN300-1766271-0.05g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 0.05g |
$1344.0 | 2023-09-20 | ||
Enamine | EN300-1766271-0.1g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 0.1g |
$1408.0 | 2023-09-20 | ||
Enamine | EN300-1766271-2.5g |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol |
2228728-81-0 | 2.5g |
$3136.0 | 2023-09-20 |
2-amino-1-(3-tert-butylphenyl)ethan-1-ol Related Literature
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
Additional information on 2-amino-1-(3-tert-butylphenyl)ethan-1-ol
Recent Advances in the Study of 2-amino-1-(3-tert-butylphenyl)ethan-1-ol (CAS: 2228728-81-0): A Comprehensive Research Brief
The compound 2-amino-1-(3-tert-butylphenyl)ethan-1-ol (CAS: 2228728-81-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The tert-butyl group and the amino alcohol moiety are particularly noteworthy, as they contribute to the compound's bioactivity and pharmacokinetic properties. Recent studies have explored its role as a key intermediate in the synthesis of novel drug candidates, as well as its direct pharmacological effects.
One of the most significant breakthroughs in the study of 2-amino-1-(3-tert-butylphenyl)ethan-1-ol is its application in the development of central nervous system (CNS) therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits high affinity for specific neurotransmitter receptors, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The study utilized advanced computational modeling and in vitro assays to elucidate the binding mechanisms, revealing that the tert-butyl group enhances the compound's ability to cross the blood-brain barrier.
In addition to its CNS applications, recent research has highlighted the compound's utility in oncology. A preclinical study conducted by a team at the National Cancer Institute (NCI) found that 2-amino-1-(3-tert-butylphenyl)ethan-1-ol can modulate key signaling pathways involved in tumor growth and metastasis. The study, published in Cancer Research, reported that the compound inhibits the activity of certain kinases, thereby reducing tumor proliferation in mouse models. These findings suggest that further development of this molecule could lead to new targeted therapies for cancer.
The synthetic pathways for 2-amino-1-(3-tert-butylphenyl)ethan-1-ol have also been a focus of recent investigations. A 2024 paper in Organic Letters described an efficient, scalable method for its production, utilizing green chemistry principles to minimize environmental impact. The authors emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which are critical for pharmaceutical applications. This advancement in synthesis methodology is expected to facilitate broader research and development efforts involving this compound.
Despite these promising developments, challenges remain in the clinical translation of 2-amino-1-(3-tert-butylphenyl)ethan-1-ol. Pharmacokinetic studies have indicated that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its therapeutic efficacy. Additionally, comprehensive toxicology studies are required to ensure its safety profile meets regulatory standards. Ongoing research aims to address these limitations while exploring new therapeutic indications for this versatile molecule.
In conclusion, 2-amino-1-(3-tert-butylphenyl)ethan-1-ol (CAS: 2228728-81-0) represents a compelling area of research in chemical biology and drug discovery. Its diverse pharmacological properties and synthetic accessibility make it a valuable candidate for further investigation. As studies continue to uncover its potential, this compound may pave the way for innovative treatments in neurology, oncology, and beyond. Researchers and industry professionals are encouraged to monitor upcoming publications and clinical trials to stay abreast of the latest developments in this field.
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